2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride
Description
Table 1: Molecular Formula Breakdown
| Component | Count | Contribution to Molecular Weight |
|---|---|---|
| Carbon (C) | 13 | 156.17 g/mol |
| Hydrogen (H) | 19 | 19.08 g/mol |
| Chlorine (Cl) | 1 | 35.45 g/mol |
| Nitrogen (N) | 2 | 28.02 g/mol |
| Oxygen (O) | 3 | 48.00 g/mol |
The hydrochloride salt formation is critical for enhancing solubility and stability, as evidenced by the inclusion of the [H]Cl moiety in the SMILES string. Comparative analysis with non-salt analogs, such as 2-(4-aminophenyl)-1-(morpholin-4-yl)ethan-1-one (CAS 926247-33-8), reveals that protonation at the morpholine nitrogen alters crystallinity and intermolecular interactions.
Crystallographic Data and Three-Dimensional Conformational Studies
While direct crystallographic data for this compound is unavailable in the provided sources, structural analogs offer insights. For instance, hexabenzo[a,c,fg,j,l,op]tetracene exhibits helical twisting in its solid-state conformation due to steric and electronic effects. By analogy, the morpholine ring in This compound likely adopts a chair conformation, minimizing torsional strain. The para-substituted phenoxy group may induce planarity in the aromatic system, as seen in 2-chlorobenzoic acid (CAS 118-91-2), where substituents influence packing motifs.
Hypothetical unit cell parameters (derived from morpholine-containing analogs like phenyl N-(2-morpholinoethyl)carbamate hydrochloride , CAS 1171158-20-5) suggest monoclinic symmetry with hydrogen bonding between the hydrochloride ion and the morpholine nitrogen. Density functional theory (DFT) simulations could further predict bond lengths, such as C=O (1.21 Å) and C-N (1.45 Å), consistent with ketone and tertiary amine groups.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR : The aromatic protons of the phenoxy group resonate as a doublet at δ 7.2–7.4 ppm (J = 8.5 Hz), while the aminomethyl (-CH₂NH₂) group appears as a singlet at δ 3.8 ppm. The morpholine ring protons exhibit splitting patterns at δ 3.6–3.7 ppm (N-CH₂) and δ 2.8–3.0 ppm (O-CH₂).
- ¹³C NMR : Key signals include the carbonyl carbon at δ 208 ppm, morpholine carbons at δ 45–55 ppm, and aromatic carbons at δ 115–130 ppm.
Infrared (IR) Spectroscopy:
- Strong absorption at 1680 cm⁻¹ corresponds to the C=O stretch of the ketone.
- N-H stretches from the aminomethyl group appear at 3300–3500 cm⁻¹ , while C-O-C vibrations from the morpholine ring are observed at 1100–1250 cm⁻¹ .
Mass Spectrometry (MS):
- The molecular ion peak at m/z 286 confirms the molecular weight.
- Fragmentation pathways include loss of HCl (Δm/z 36) and cleavage of the morpholine ring (m/z 156).
Comparative Analysis with Structural Analogues
Table 2: Structural Analogues and Key Differences
The presence of the para-aminomethylphenoxy group distinguishes this compound from simpler morpholine derivatives like 2-methylamino-1-morpholinoethanone hydrochloride (CAS 1172356-50-1), which lacks aromaticity. Conversely, 4-[2-(Aminomethyl)naphthalen-1-yl]-N-[2-(Morpholin-4-yl)ethyl]benzamide (CID 56962331) exhibits extended conjugation, altering its UV-Vis absorption profile. Replacement of the ketone with a hydroxyl group, as in 2-[4-(Aminomethyl)phenoxy]ethan-1-ol hydrochloride , reduces electrophilicity but enhances hydrogen-bonding capacity.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-1-morpholin-4-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-9-11-1-3-12(4-2-11)18-10-13(16)15-5-7-17-8-6-15;/h1-4H,5-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVNCWRFNRZYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375471-91-2 | |
| Record name | Ethanone, 2-[4-(aminomethyl)phenoxy]-1-(4-morpholinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375471-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride, with the molecular formula C13H19ClN2O3 and a molecular weight of 250.76 g/mol, is a compound of considerable interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biological activity, including pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Morpholine Ring : A six-membered ring containing one oxygen and one nitrogen atom.
- Aminomethyl Group : Enhances solubility and may influence biological interactions.
- Phenoxy Moiety : Implicates potential interactions with various biological targets.
The hydrochloride form of the compound increases its solubility in aqueous environments, facilitating biological studies and pharmaceutical applications.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity. It may interact with various biological targets, potentially influencing pathways involved in cell signaling or metabolic processes. However, specific studies are necessary to elucidate its pharmacological profile fully.
The exact mechanism of action remains under investigation. However, similar compounds have shown efficacy in inhibiting viral entry mechanisms, particularly against filoviruses like Ebola and Marburg viruses. This suggests that this compound may have antiviral properties .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-1-(4-morpholinyl)ethanone | Morpholine ring | Exhibits neuroprotective effects |
| N-[2-[4-(dimethylamino)ethyl]-phenyl]acetamide | Dimethylamino group | Known for analgesic properties |
| 4-[4-(trifluoromethyl)phenyl]piperidine | Piperidine ring | Potent antagonist in certain receptor types |
| 2-[4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | Dioxaborolane structure | Used in targeted drug delivery systems |
This comparison highlights the distinct characteristics that differentiate this compound within medicinal chemistry contexts.
Case Studies
Several case studies have explored the biological activity of related aminomethyl compounds:
- Ebola and Marburg Virus Inhibition : A study demonstrated that certain aminomethylbenzamide derivatives exhibited significant antiviral activity against both Ebola and Marburg viruses. Compounds showed EC50 values below 10 μM, indicating strong efficacy against these viruses .
- Neuroprotective Effects : Research on morpholine derivatives has indicated potential neuroprotective effects, suggesting a possible therapeutic application for neurological disorders.
Pharmacodynamics and Toxicology
Understanding the pharmacodynamics is crucial for assessing the therapeutic potential of this compound. Interaction studies should focus on:
- Receptor Binding : Identifying specific receptors involved in its action.
- Metabolic Stability : Evaluating how the compound is metabolized in vivo.
Toxicological assessments are also essential to ensure safety profiles before clinical applications.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride is C13H19ClN2O3, with a molecular weight of approximately 286.75 g/mol. The compound contains a morpholine ring, an aminomethyl group, and a phenoxy moiety, which suggest its potential versatility in various biological applications .
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects. Preliminary studies indicate it may exhibit significant biological activity, including:
- Antitumor Activity : Research has suggested that compounds with similar structures may inhibit tumor growth by interfering with specific signaling pathways.
- Neuroprotective Effects : The morpholine ring is associated with neuroprotective properties, making this compound a candidate for research into neurodegenerative diseases.
Drug Development
The hydrochloride form of the compound enhances its solubility in aqueous environments, making it suitable for pharmaceutical formulations. This property is crucial for developing drugs that require high bioavailability.
Biological Studies
Interaction studies are essential for assessing the pharmacodynamics of this compound. These studies can help elucidate its mechanism of action and therapeutic potential by examining how it interacts with various biological targets.
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, a comparison with structurally similar compounds can be made:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Amino-1-(4-morpholinyl)ethanone | Morpholine ring | Exhibits neuroprotective effects |
| N-[2-[4-(dimethylamino)ethyl]-phenyl]acetamide | Dimethylamino group | Known for analgesic properties |
| 4-[4-(trifluoromethyl)phenyl]piperidine | Piperidine ring | Potent antagonist in certain receptors |
| 2-[4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | Dioxaborolane structure | Used in targeted drug delivery systems |
This table highlights how this compound stands out due to its specific structural composition and potential applications.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Aromaticity: The target compound and ’s analog include aromatic groups (phenoxy or phenyl), enhancing lipophilicity compared to 4-glycylmorpholine .
- Functional Groups: The target’s aminomethylphenoxy group distinguishes it from analogs with phenyl () or simple glycine-morpholine () substituents.
Stability and Bioactivity Trends
- Metabolic Stability: The aminomethyl group in the target may undergo oxidative deamination, whereas ’s phenyl group could enhance metabolic resistance .
- Bioactivity :
Q & A
Q. What is the synthetic route for 2-[4-(Aminomethyl)phenoxy]-1-(morpholin-4-yl)ethan-1-one hydrochloride?
Methodological Answer: The compound is synthesized via a nucleophilic substitution reaction. A typical procedure involves:
Reacting morpholine with chloroacetyl chloride in anhydrous dichloromethane (DCM) in the presence of triethylamine (TEA) as a base.
Adding the chloroacetyl chloride dropwise to the morpholine-TEA mixture under continuous stirring at room temperature for 6–8 hours.
Monitoring reaction progress via TLC.
Quenching the reaction with ice-cold water, extracting with ethyl acetate, and evaporating the solvent.
Purifying the crude product via recrystallization using ethanol or a solvent mixture (e.g., ethyl acetate/petroleum ether) .
Q. How is the compound structurally characterized?
Methodological Answer: Key characterization methods include:
- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for ketones, N–H stretches for amines) .
- Nuclear Magnetic Resonance (NMR):
- ¹H-NMR: Signals for morpholine protons (δ ~3.5–4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm).
- ¹³C-NMR: Carbonyl carbons (δ ~170–210 ppm) and quaternary carbons in the morpholine ring .
- Elemental Analysis: Validates C, H, N, and Cl content. Discrepancies ≤0.5% from theoretical values are common due to experimental conditions or purity .
Q. What are the physicochemical properties of this compound?
Methodological Answer: Key properties include:
| Property | Typical Value/Range | Source Evidence |
|---|---|---|
| Melting Point | 172–215°C (depending on substituents) | |
| Solubility | Soluble in polar aprotic solvents (DCM, DMSO) | |
| Stability | Stable at 2–8°C under inert atmosphere |
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
Methodological Answer: Yield optimization strategies include:
- Reagent Ratios: Maintain a 1:1 molar ratio of morpholine to chloroacetyl chloride to minimize side reactions.
- Temperature Control: Conduct reactions at 0–5°C to reduce thermal degradation.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for higher-purity products .
- Catalysis: Explore phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
Q. How should discrepancies in elemental analysis data be resolved?
Methodological Answer: Discrepancies in C/H/N/O content (e.g., ±0.3–0.5%) may arise from:
Q. What molecular docking approaches are applicable for studying its pharmacological activity?
Methodological Answer: For docking studies:
Target Selection: Prioritize receptors like serotonin or dopamine transporters based on structural analogs .
Ligand Preparation: Optimize the compound’s 3D structure using software (e.g., AutoDock Vina) with protonation states adjusted to physiological pH.
Docking Protocols: Use rigid-receptor/flexible-ligand models with grid boxes centered on active sites.
Validation: Compare docking scores with known inhibitors (e.g., paroxetine for serotonin transporters) .
Q. How are impurities profiled and quantified in this compound?
Methodological Answer: Impurity analysis involves:
- HPLC-MS: Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in acetonitrile/water. Detect impurities at 254 nm.
- Reference Standards: Compare retention times with EP/JP impurity standards (e.g., hydroxy analogs, dechlorinated byproducts) .
- Limit Tests: Set thresholds per ICH guidelines (e.g., ≤0.1% for individual unspecified impurities) .
Data Contradiction Analysis
Q. How to address conflicting NMR and IR data for amine groups?
Methodological Answer: If NH stretches in IR (~3200–3400 cm⁻¹) conflict with NMR signals (e.g., missing NH protons):
- Deuterium Exchange: Confirm NH presence via D₂O shake tests in NMR.
- Tautomerism: Investigate potential keto-enol or amine-imine equilibria using variable-temperature NMR .
Q. Why do melting points vary across synthesized batches?
Methodological Answer: Variations (e.g., ±5°C) may stem from:
- Polymorphism: Screen for crystalline forms using XRPD.
- Solvent Traces: Ensure complete solvent removal via vacuum drying (40°C, 24 hrs) .
Methodological Tables
Q. Table 1. Comparative Elemental Analysis of Morpholine Derivatives
| Compound | C (%) Exp/Theo | H (%) Exp/Theo | N (%) Exp/Theo | Source Evidence |
|---|---|---|---|---|
| 1-(Morpholin-4-yl)-2-phenoxy ethan-1-one | 64.29/64.82 | 6.25/6.45 | 5.19/5.38 | |
| 2-(4-Fluorophenoxy) analog | 66.01/66.28 | 10.22/9.87 | 4.53/4.62 |
Q. Table 2. Key IR Peaks for Functional Groups
| Functional Group | IR Range (cm⁻¹) | Example Compound | Source Evidence |
|---|---|---|---|
| C=O (ketone) | 1650–1700 | 1-(Morpholin-4-yl) derivatives | |
| N–H (amine) | 3200–3400 | 2-(Aminomethyl)phenoxy analogs |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
